molecular formula C11H17NO4S B3034082 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- CAS No. 136140-32-4

1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-

Cat. No. B3034082
CAS RN: 136140-32-4
M. Wt: 259.32 g/mol
InChI Key: KYXFEVCYBUTEBV-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies. For instance, a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported using acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Additionally, the deconjugative esterification of 2-cyclohexylideneacetic acids has been achieved through 4-(pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam structure. The compound of interest would likely have a similar core structure with additional functional groups attached to the pyrrolidine ring. The synthesis of 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, for example, involves the formation of a thiophene core followed by recyclization into the pyrrole nucleus . This indicates the complexity and potential for structural diversity in pyrrolidine derivatives.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The acylation of pyrrolidine-2,4-diones, for instance, has been achieved by reacting with acid chlorides in the presence of Lewis acids . This reaction modifies the pyrrolidine ring by introducing acyl groups, which could be relevant for the modification of the compound of interest. The multifunctional nature of pyrrolidine derivatives, as seen in the synthesis of novel compounds with pyridine-2,6-dicarboxylic acid , suggests that the compound could also participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-" are not detailed in the provided papers, the properties of pyrrolidine derivatives can be inferred. These compounds are likely to exhibit properties influenced by their functional groups, such as solubility in organic solvents, reactivity with various reagents, and the potential for forming hydrogen bonds due to the presence of hydroxymethyl groups. The stereochemistry of the compound, indicated by the (2S,4S) configuration, would also affect its physical properties and reactivity.

Scientific Research Applications

Quantum Chemical Properties

  • Density Functional Theory (DFT) Studies : The DFT and quantum chemical calculations have been applied to understand the molecular properties of substituted pyrrolidinones, which include compounds structurally related to the specified chemical. This involves analyzing electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (Bouklah et al., 2012).

Synthesis and Applications in Organic Chemistry

  • Enantioselective Preparation : Research on the enantioselective preparation of dihydropyrimidones involves the synthesis of structurally similar compounds, highlighting the compound's relevance in the synthesis of chiral compounds and stereochemical configurations (Goss et al., 2009).

  • X-ray Powder Diffraction Data : Studies include the X-ray powder diffraction data of structurally related compounds, which are essential for understanding the crystalline structure and properties, useful in the synthesis of pharmaceutical intermediates (Wang et al., 2017).

  • Synthesis of Derivatives : Research on the synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives demonstrates the compound's applicability in organic synthesis, particularly in the ring annulation of acetylenic esters and α-amino acids (Alizadeh et al., 2008).

properties

IUPAC Name

prop-2-enyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-3-4-16-11(15)12-6-10(17-8(2)14)5-9(12)7-13/h3,9-10,13H,1,4-7H2,2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXFEVCYBUTEBV-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
Reactant of Route 3
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
Reactant of Route 4
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
Reactant of Route 5
Reactant of Route 5
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
Reactant of Route 6
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-

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